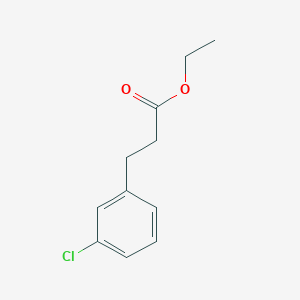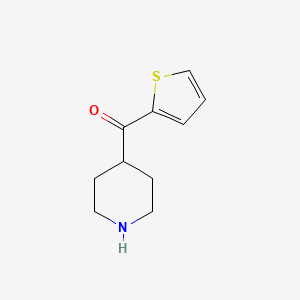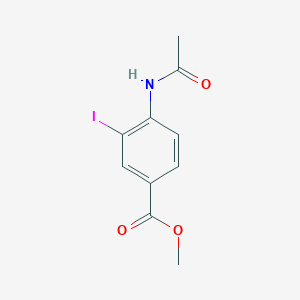![molecular formula C10H9NO3 B1611486 7,8-二氢-5H-[1,3]二氧杂环戊[4,5-g]喹啉-6-酮 CAS No. 94527-34-1](/img/structure/B1611486.png)
7,8-二氢-5H-[1,3]二氧杂环戊[4,5-g]喹啉-6-酮
概述
描述
7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one is a heterocyclic compound characterized by a fused dioxolo and quinoline ring system.
科学研究应用
7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: This compound is investigated for its potential therapeutic properties, including antitumor and antimicrobial activities.
生化分析
Biochemical Properties
7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain isoquinoline alkaloids, affecting their metabolic pathways . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins.
Cellular Effects
The effects of 7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, 7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce cellular adaptations and changes in metabolic activity.
Dosage Effects in Animal Models
The effects of 7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate key metabolic processes, such as glycolysis and the citric acid cycle . This compound can influence metabolic flux by modulating the activity of these enzymes, leading to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of 7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it exerts its biochemical effects . The compound’s distribution is influenced by factors such as tissue permeability and the presence of binding sites.
Subcellular Localization
7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one exhibits specific subcellular localization, which is crucial for its activity and function. It is often directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . This localization enables the compound to interact with specific biomolecules and exert its effects within defined cellular contexts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one typically involves the reaction of 3,4-methylenedioxyaniline with aldehydes and isopropylidene malonate under catalyst-free and solvent-free conditions. This ultrasound-promoted one-pot synthesis method is advantageous due to its high yield, mild reaction conditions, and environmentally friendly nature .
Industrial Production Methods
化学反应分析
Types of Reactions
7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.
作用机制
The mechanism of action of 7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 7,8-Dihydro-1,3-dioxolo[4,5-g]isoquinolin-5(6H)-one
- 4-Methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol
- 7,8-Dihydro-1,3-dioxolo[4,5-g]-quinazolin-6(5H)-one
Uniqueness
7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one is unique due to its specific ring structure and the presence of both dioxolo and quinoline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-10-2-1-6-3-8-9(14-5-13-8)4-7(6)11-10/h3-4H,1-2,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTJKOLIEHUCKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC3=C(C=C21)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442043 | |
| Record name | STK826163 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94527-34-1 | |
| Record name | STK826163 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

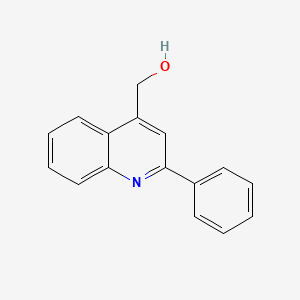
![7-phenyl-3-(4-propoxyphenyl)furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B1611407.png)
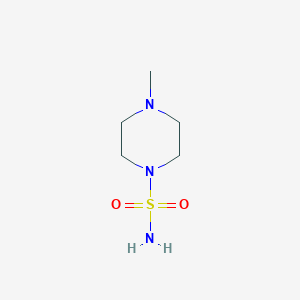

![Oxazolo[4,5-C]pyridine](/img/structure/B1611411.png)
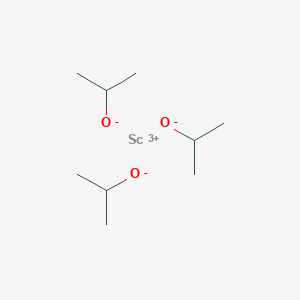
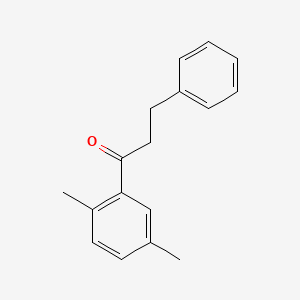
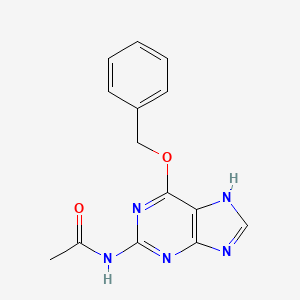
![1',2',3',6'-Tetrahydro-[2,4']bipyridinyl](/img/structure/B1611418.png)
